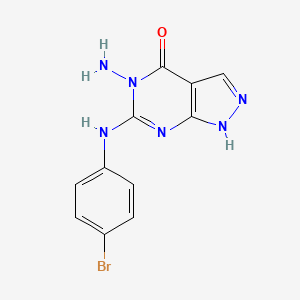

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

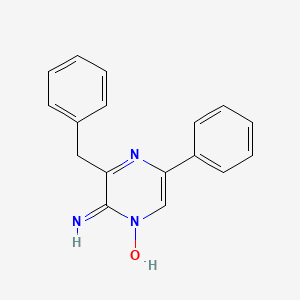

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- est un composé hétérocyclique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé fait partie de la famille des pyrazolopyrimidines, connue pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, antivirales et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- implique généralement des réactions en plusieurs étapes. Une méthode courante consiste en la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, une synthèse assistée par micro-ondes à trois composants a été développée, impliquant la réaction de méthyl 5-aminopyrazolyl-4-carboxylates, d'orthoformiate de triméthyle et d'amines primaires . Une autre méthode implique une synthèse assistée par ultrasons, qui a été démontrée pour améliorer les rendements et réduire les temps de réaction .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement l'adaptation à grande échelle des méthodes de synthèse en laboratoire. L'utilisation de techniques assistées par micro-ondes et ultrasons peut être adaptée à la production à grande échelle, assurant des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

La 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au noyau pyrazolopyrimidine.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes pour modifier le groupe bromophényle.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés pyrazolopyrimidiniques substitués, qui peuvent présenter différentes activités biologiques. Par exemple, la substitution du groupe bromophényle peut conduire à des composés présentant des propriétés anticancéreuses améliorées .

Applications de recherche scientifique

La 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- présente plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- implique l'inhibition d'enzymes et de voies spécifiques. Par exemple, il a été démontré qu'il inhibe CDK2/cycline A2, qui joue un rôle crucial dans la régulation du cycle cellulaire . Cette inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses. Des études de docking moléculaire ont confirmé la capacité du composé à s'insérer dans le site actif de CDK2, formant des liaisons hydrogène essentielles avec des acides aminés clés .

Applications De Recherche Scientifique

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the compound’s ability to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo(3,4-d)pyrimidine : Ce composé partage la même structure de base mais manque les groupes bromophényle et amino.

Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine : Un autre dérivé avec un système cyclique différent, montrant des activités biologiques similaires.

6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo(3,4-d)pyrimidin-4-one : Un analogue de nucléoside purique présentant des propriétés anticancéreuses.

Unicité

La 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- est unique en raison de son motif de substitution spécifique, qui renforce son activité biologique. La présence des groupes bromophényle et amino contribue à ses propriétés anticancéreuses puissantes, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Propriétés

Numéro CAS |

141300-20-1 |

|---|---|

Formule moléculaire |

C11H9BrN6O |

Poids moléculaire |

321.13 g/mol |

Nom IUPAC |

5-amino-6-(4-bromoanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H9BrN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |

Clé InChI |

RKBAMNSAZUYMRW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.